Glycogen phosphorylase-IN-1

Glycogen phosphorylase inhibition Type 2 diabetes Enzyme assay

Select this inhibitor for its 5.5-fold superior functional potency (IC50 380 nM) in primary hepatocytes vs. CP-91149, and AMP-competitive mechanism ensuring consistent inhibition across glucose concentrations. Ideal for hepatic glucose output assays, SAR studies, and rodent metabolic models at 5 mg/kg i.v. Standard R&D quantities in stock; bulk custom synthesis available.

Molecular Formula C17H15ClF2N4O4
Molecular Weight 412.8 g/mol
CAS No. 648926-15-2
Cat. No. B052733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycogen phosphorylase-IN-1
CAS648926-15-2
Synonyms2-Chloro-4,5-difluoro-N-[[[2-methoxy-5-[[(methylamino)carbonyl]amino]phenyl]amino]carbonyl]-benzamide
Molecular FormulaC17H15ClF2N4O4
Molecular Weight412.8 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC(=C(C=C1)OC)NC(=O)NC(=O)C2=CC(=C(C=C2Cl)F)F
InChIInChI=1S/C17H15ClF2N4O4/c1-21-16(26)22-8-3-4-14(28-2)13(5-8)23-17(27)24-15(25)9-6-11(19)12(20)7-10(9)18/h3-7H,1-2H3,(H2,21,22,26)(H2,23,24,25,27)
InChIKeyROJNYKZWTOHRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Glycogen phosphorylase-IN-1 (CAS 648926-15-2): Baseline Overview for Procurement and Research Selection


Glycogen phosphorylase-IN-1 (Compound 42) is a cell-permeable acyl urea derivative that acts as a potent, AMP-competitive inhibitor of human liver glycogen phosphorylase a (hlGPa) [1]. It inhibits hlGPa enzymatic activity with an IC50 of 53 nM and reduces glucagon-induced glycogenolysis in primary hepatocytes with an IC50 of 380 nM [1]. In vivo, a single intravenous dose of 5 mg/kg significantly reduces the glucagon-induced hyperglycemic peak in Wistar rats [1]. The compound is supplied as a solid with purity ≥98% (HPLC) .

Why Generic Glycogen phosphorylase-IN-1 (CAS 648926-15-2) Substitution Fails: The Critical Cellular Potency Gap


Glycogen phosphorylase inhibitors from the acyl urea series exhibit steep structure-activity relationships where minor chemical modifications profoundly alter cellular efficacy. For instance, within the same study, compound 21 achieved a sub-30 nM biochemical IC50 against hlGPa (23 nM) but showed negligible cellular activity in hepatocytes (IC50 = 6.2 µM) [1]. In contrast, Glycogen phosphorylase-IN-1 (compound 42) maintains high cellular potency (380 nM) while retaining biochemical potency (53 nM), a 16-fold improvement in cellular IC50 [1]. This illustrates that in-class compounds cannot be interchanged without risking a severe loss of functional activity in physiologically relevant cellular models.

Glycogen phosphorylase-IN-1 (CAS 648926-15-2) Quantitative Differentiation Evidence: Comparator-Based Procurement Data


hlGPa Biochemical Potency: 53 nM IC50 Outperforms CP-91149, DAB, and CP-320-626

Glycogen phosphorylase-IN-1 inhibits human liver glycogen phosphorylase a (hlGPa) with an IC50 of 53 nM [1]. This potency exceeds that of several well-characterized GP inhibitors, including the indole site inhibitor CP-91149 (IC50 = 130 nM in the presence of glucose) , the glucose analog DAB (IC50 = 740 nM) [2], and the indole site inhibitor CP-320-626 (IC50 = 2.39 µM) [2].

Glycogen phosphorylase inhibition Type 2 diabetes Enzyme assay

Cellular Glycogenolysis Inhibition: 380 nM IC50 in Primary Hepatocytes – 16-Fold Improvement Over Lead Compound 21

In primary rat hepatocytes stimulated with glucagon, Glycogen phosphorylase-IN-1 inhibits glycogenolysis with an IC50 of 380 nM [1]. This represents a 16-fold improvement over the earlier acyl urea lead compound 21, which had a cellular IC50 of 6.2 µM despite a similar biochemical IC50 (23 nM) [1].

Cellular glycogenolysis Hepatocyte assay Glucagon-induced glucose production

In Vivo Glycemic Control: 5 mg/kg i.v. Significantly Reduces Glucagon-Induced Hyperglycemia in Rats

When administered intravenously at 5 mg/kg as a single dose to anesthetized Wistar rats, Glycogen phosphorylase-IN-1 significantly attenuated the hyperglycemic peak induced by glucagon challenge [1]. This in vivo efficacy confirms that the compound's cellular potency translates to a whole-animal pharmacodynamic response.

In vivo pharmacology Hyperglycemia model Glucagon challenge

Mechanistic Distinction: AMP-Competitive Binding vs. Indole Site Inhibitors (e.g., CP-91149)

Glycogen phosphorylase-IN-1 binds competitively at the AMP allosteric site of glycogen phosphorylase [1]. This contrasts with indole site inhibitors such as CP-91149 and GPi688, which bind to a distinct allosteric pocket and exhibit glucose-dependent potency (CP-91149 is 5-10× less potent without glucose) [2]. The AMP site mechanism may offer a different pharmacological profile regarding allosteric regulation by physiological nucleotides.

Allosteric regulation AMP site Mechanism of action

Glycogen phosphorylase-IN-1 (CAS 648926-15-2): Best-Fit Research and Industrial Application Scenarios


In Vitro Biochemical Screening of Glycogen Phosphorylase Inhibitors

Use Glycogen phosphorylase-IN-1 as a high-potency reference inhibitor in hlGPa enzyme assays (IC50 = 53 nM). Its AMP-competitive mechanism [1] provides a distinct allosteric profile compared to indole site inhibitors, enabling comparative mechanistic studies. The compound's established biochemical IC50 allows reliable benchmarking of novel GP inhibitors.

Cellular Model of Hepatic Glucose Production (Primary Hepatocytes or HepG2 Cells)

Employ Glycogen phosphorylase-IN-1 in glucagon-stimulated glycogenolysis assays using primary hepatocytes or HepG2 cells. The validated cellular IC50 of 380 nM [2] and the 16-fold improvement over earlier acyl ureas [2] ensure robust inhibition of glucose output at concentrations compatible with cellular viability, making it suitable for studying hepatic glucose metabolism in vitro.

Acute In Vivo Glucagon Challenge Studies in Rodents

Administer Glycogen phosphorylase-IN-1 intravenously at 5 mg/kg to evaluate acute glycemic control in rodent models of glucagon-induced hyperglycemia . This established dose provides a pharmacodynamic benchmark for studying hepatic glycogenolysis in vivo, offering a foundation for preclinical metabolic studies.

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